Phentetiothalein sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phentetiothalein sodium, also known as 4,5,6,7-tetraiodophenolphthalein sodium, is a chemical compound with the molecular formula C20H8I4Na2O4 and a molecular weight of 865.88 g/mol . It is a diagnostic aid used primarily as a radiopaque medium in cholecystography and hepatic function tests . The compound is characterized by its bronze-purple, odorless, and slightly hygroscopic granules .
Preparation Methods
Phentetiothalein sodium is synthesized through the condensation of phenol and tetraiodophthalic acid or its anhydride . The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or zinc chloride. The resulting product is then purified and converted to its sodium salt form . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Phentetiothalein sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different iodinated products.
Reduction: Reduction reactions can remove iodine atoms, altering the compound’s structure and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phentetiothalein sodium has several scientific research applications:
Mechanism of Action
The mechanism of action of phentetiothalein sodium involves its ability to absorb X-rays due to the presence of iodine atoms. This property makes it an effective radiopaque medium for imaging techniques. The compound interacts with molecular targets in the body, allowing for the visualization of specific organs and tissues during diagnostic procedures .
Comparison with Similar Compounds
Phentetiothalein sodium is similar to other radiopaque compounds such as iodophthalein sodium and barium sulfate. it is unique due to its specific iodine content and molecular structure, which provide distinct radiopacity and diagnostic capabilities . Other similar compounds include:
Iodophthalein sodium: An isomer of this compound with similar radiopaque properties.
Barium sulfate: A commonly used radiopaque agent in gastrointestinal imaging.
Tungsten-based compounds: Used in various radiopaque applications due to their high atomic number and density.
This compound’s unique combination of iodine atoms and phenolphthalein structure makes it particularly effective for specific diagnostic applications.
Properties
CAS No. |
18265-54-8 |
---|---|
Molecular Formula |
C20H8I4Na2O4 |
Molecular Weight |
865.9 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetraiodo-6-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H10I4O4.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2 |
InChI Key |
LTJJPORGAUSQGH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)[O-])C3=C(C(=C(C(=C3I)I)I)I)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.